2-(2-Methylpyridin-3-YL)propan-2-amine 2-(2-Methylpyridin-3-YL)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217938
InChI: InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3
SMILES:
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

2-(2-Methylpyridin-3-YL)propan-2-amine

CAS No.:

Cat. No.: VC18217938

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpyridin-3-YL)propan-2-amine -

Specification

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 2-(2-methylpyridin-3-yl)propan-2-amine
Standard InChI InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3
Standard InChI Key JAWXSTCSIBTZSA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=N1)C(C)(C)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound’s core structure consists of a pyridine ring, a six-membered aromatic system containing one nitrogen atom. At the 2-position of the ring, a methyl group (CH3-\text{CH}_3) is attached, while the 3-position is functionalized with a propan-2-amine group (C(CH3)2NH2-\text{C}(\text{CH}_3)_2\text{NH}_2). This substitution pattern creates a sterically hindered environment around the amine, reducing its nucleophilicity compared to primary or secondary amines. The IUPAC name, 2-(2-methylpyridin-3-yl)propan-2-amine, reflects this arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H14N2\text{C}_9\text{H}_{14}\text{N}_2
Molecular Weight150.22 g/mol
IUPAC Name2-(2-methylpyridin-3-yl)propan-2-amine
Standard InChIInChI=1S/C9H14N2/c1-7-8(9(2,3)1

Electronic and Steric Effects

The methyl group at the pyridine’s 2-position induces electronic effects, slightly deactivating the ring through inductive electron withdrawal. Concurrently, the bulky tert-amine group at the 3-position imposes steric constraints, which can hinder access to the nitrogen lone pair in reactions. These characteristics differentiate it from simpler pyridine derivatives like 3-aminopyridine, where the amine is directly attached without steric hindrance.

Synthesis Methods

Direct Amination of Pyridine Derivatives

A common route involves the nucleophilic substitution of halogenated pyridines. For example, 3-bromo-2-methylpyridine can react with isopropylamine under palladium catalysis to form the target compound. This method typically employs a Buchwald-Hartwig amination protocol, using ligands such as XPhos to facilitate the coupling .

Reductive Amination

An alternative approach utilizes reductive amination of 2-methylpyridine-3-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride. This method proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields for this route range from 60–75%, depending on reaction conditions.

Table 2: Comparison of Synthesis Routes

MethodStarting MaterialCatalystYield (%)
Nucleophilic Substitution3-Bromo-2-methylpyridinePd/XPhos82
Reductive Amination2-Methylpyridine-3-carbaldehydeNaBH3CN68

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a decomposition temperature above 200°C. Differential scanning calorimetry (DSC) studies reveal an endothermic peak at 215°C, corresponding to melting with decomposition.

Solubility Profile

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,NN,N-dimethylformamide (DMF) are ideal for dissolution, with solubility exceeding 50 mg/mL. In contrast, aqueous solubility is limited (<1 mg/mL at pH 7), necessitating protonation of the amine for improved bioavailability in physiological environments.

Chemical Reactivity

Oxidation Reactions

The tertiary amine group undergoes oxidation with agents like hydrogen peroxide, forming the corresponding N-oxide. This reaction proceeds via a two-electron transfer mechanism, yielding 2-(2-methylpyridin-3-yl)propan-2-amine N-oxide as the primary product.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the methyl group, the pyridine ring participates in electrophilic substitutions at the 4- and 6-positions. Nitration using fuming nitric acid at 0°C produces mono-nitro derivatives, though yields remain low (<30%) due to competing side reactions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). Its rigid structure aids in maintaining the active conformation of drug candidates during lead optimization .

Ligand Design in Coordination Chemistry

The steric bulk and electron-donating capacity of the amine make it a suitable ligand for transition metal complexes. For example, copper(II) complexes incorporating this ligand show enhanced catalytic activity in Suzuki-Miyaura couplings .

Comparison with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundKey Structural DifferenceBioactivity
2-(3-Chloropyridin-4-yl)propan-2-amineChlorine substituentHigher MAO-B inhibition (IC50_{50} 8 µM)
2-(Pyridin-3-yl)propan-2-amineNo methyl groupReduced receptor affinity (KdK_d >1 µM)

Recent Research Advancements

A 2024 study demonstrated the compound’s utility in photoaffinity labeling, where its amine group was functionalized with a diazirine moiety. This modification enabled covalent binding to target proteins upon UV irradiation, facilitating proteomic studies of drug-protein interactions .

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